Acedoben itself has limited scientific research dedicated specifically to it. However, it gains significance as a component in certain pharmaceutical preparations []. One such example is inosine pranobex, an antiviral drug where acedoben forms a salt with dimepranol [].
Acedoben's structure consists of a benzene ring with a carboxylic acid group (COOH) attached at one position and an acetamido group (CH₃CONH₂) at another []. The presence of the acetamido group differentiates it from PABA, which has an amino group in its place []. This structural difference likely affects the overall chemical properties of the molecule.
Acedoben itself likely doesn't have a well-defined mechanism of action. However, in the context of inosine pranobex, it's believed to play a supportive role. Inosine pranobex functions as an immunostimulant, and the acedoben component might contribute to this effect through mechanisms that are not yet fully understood [].
Irritant